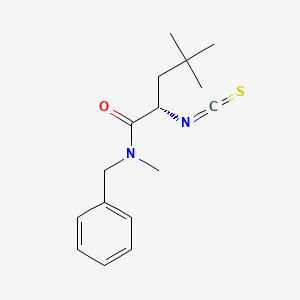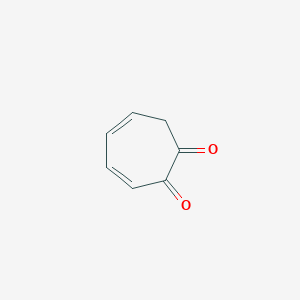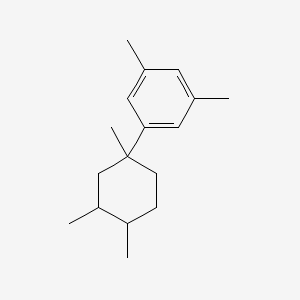![molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0](/img/structure/B14176965.png)
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (Z)-1,3-diphenylprop-1-en-2-yl group. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene typically involves the reaction of benzene with appropriate substituted alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to separate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, alkylation with alkyl halides and AlCl₃.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced aromatic compounds.
Applications De Recherche Scientifique
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene involves its interaction with molecular targets through its aromatic ring and substituents. The delocalized π-electrons in the benzene ring allow for π-π interactions with other aromatic systems, while the substituents can participate in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene can be compared with other aromatic compounds such as:
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Toluene: Benzene with a methyl group, known for its use as an industrial solvent.
Phenol: Benzene with a hydroxyl group, widely used in the production of plastics and pharmaceuticals.
Aniline: Benzene with an amino group, important in the manufacture of dyes and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aromatic compounds.
Propriétés
Numéro CAS |
24423-97-0 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16- |
Clé InChI |
MPGSUCSBAFDCBN-PGMHBOJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)

![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)


![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)

![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
